molecular formula C20H27N3O5 B193057 Cilazaprilat CAS No. 90139-06-3

Cilazaprilat

Cat. No. B193057
CAS RN: 90139-06-3
M. Wt: 389.4 g/mol
InChI Key: UVAUYSRYXACKSC-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cilazaprilat is the active metabolite of Cilazapril, an angiotensin-converting enzyme inhibitor (ACE inhibitor) used for the treatment of hypertension and congestive heart failure . It is a small molecule with a molecular formula of C20 H27 N3 O5 .


Synthesis Analysis

Cilazapril is a prodrug that is hydrolyzed after absorption to its main metabolite, Cilazaprilat . The transformation of Cilazapril to Cilazaprilat occurs through a deesterification reaction .


Molecular Structure Analysis

The molecular structure of Cilazaprilat is characterized by a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .


Chemical Reactions Analysis

Cilazapril degrades in the course of a deesterification reaction forming Cilazaprilat . The kinetic model of Cilazapril degradation in the solid state depends on the presence of moisture in the surrounding environment .


Physical And Chemical Properties Analysis

Cilazaprilat is a small molecule with a molecular formula of C20 H27 N3 O5 and a molecular weight of 389.45 .

Scientific Research Applications

1. Impact on Endothelium-Dependent Responses

Cilazaprilat has been shown to influence endothelium-dependent relaxations and contractions in canine arteries. It potentiates endothelium-dependent relaxations to bradykinin and augments the release of nonprostanoid endothelium-derived relaxing factors. This suggests that cilazaprilat could have antihypertensive and cardioprotective effects through increased production of endothelium-derived relaxing factors (Mombouli, Nephtali, & Vanhoutte, 1991).

2. Pharmacokinetic Properties

Cilazaprilat, the active form of cilazapril, exhibits pharmacokinetic properties conducive to once-daily administration due to its long terminal phase elimination half-life. This makes it potentially suitable for treating conditions like hypertension and congestive heart failure (Deget & Brogden, 1991).

3. Protective Effects Against Free Radical Injury

In myocardial ischemia-reperfusion models, cilazaprilat has demonstrated protective effects by mitigating parameters of lipid peroxidation and protein oxidation. This indicates its potential utility in conditions involving free radical injury in the cardiovascular system (Haklar et al., 1995).

4. Dose-Response Relationship and Enzyme Inhibition

Studies have explored the relationship between the dosage of cilazaprilat and its ability to inhibit the angiotensin-converting enzyme (ACE), providing valuable insights for its therapeutic application in hypertension (Francis et al., 1987).

5. Effects on Sodium-Potassium Transport in Erythrocytes

Cilazaprilat has shown effects on sodium-potassium transport systems in human red blood cells, indicating its potential impact on cellular ion transport processes (Lijnen, 1990).

6. Clinical Pharmacology

In clinical pharmacology studies, cilazaprilat (derived from cilazapril) is characterized as a potent and reversible ACE inhibitor. Its properties include a long terminal half-life and minimal effects on cardiovascular reflexes, which could be advantageous in treating hypertension (Kleinbloesem et al., 1989).

Safety And Hazards

Cilazaprilat may increase the risk or severity of renal failure, hyperkalemia, and hypertension when combined with certain other substances . It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(4S,7S)-7-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAUYSRYXACKSC-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238043
Record name Cilazaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cilazaprilat

CAS RN

90139-06-3
Record name Cilazaprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90139-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cilazaprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090139063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cilazaprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15565
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cilazaprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CILAZAPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBL76FH528
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cilazaprilat
Reactant of Route 2
Cilazaprilat
Reactant of Route 3
Cilazaprilat
Reactant of Route 4
Cilazaprilat
Reactant of Route 5
Cilazaprilat
Reactant of Route 6
Cilazaprilat

Citations

For This Compound
536
Citations
T Szucs - Drugs, 1991 - Springer
… Cilazaprilat is the only major metabolite of cilazapril; it does not … of cilazaprilat for ACE is such that enzyme-bound drug is only slowly removed (Francis et al. 1987). Plasma cilazaprilat …
Number of citations: 55 link.springer.com
T Szucs, A Schneeweiss - Cardiology, 1992 - karger.com
… Like enalapril, cilazapril is a prodrug which is rapidly hydrolyzed to the pharmacologically active cilazaprilat following absorption into the bloodstream [1], In clinical pharmacology …
Number of citations: 10 karger.com
IL Natoff, MR Attwood, DA Eichler… - Cardiovascular Drug …, 1990 - Wiley Online Library
… cilazaprilat and enalaptilat. A salient feature of these data is that the comparative potency of cilazaprilat, … In each instance, cilazaprilat is one of the most potent of the compounds studied. …
Number of citations: 19 onlinelibrary.wiley.com
CH Kleinbloesem, P van Brummelen, RJ Francis… - Drugs, 1991 - Springer
… its bioactivation to cilazaprilat, was characterised … cilazaprilat plasma concentration and degree of ACE inhibition. The potency of cilazaprilat, defined as the concentration of cilazaprilat …
Number of citations: 15 link.springer.com
CH Kleinbloesem, P Van Brummelen… - The American journal of …, 1989 - Elsevier
… after its bioactivation to cilazaprilat, was character… cilazaprilat plasma concentration and ACE inhibition was found. The potency of cilazaprilat, defined as the concentration of cilazaprilat …
Number of citations: 15 www.sciencedirect.com
WB White, EJ McCabe, WD Hager… - Clinical Pharmacology …, 1988 - Wiley Online Library
… Cilazapril is a prodrug that, after oral administration, is rapidly deesterified to the active diacid metabolite cilazaprilat." Pharmacodynamic studies in normal subjects3'4 and patients with …
Number of citations: 32 ascpt.onlinelibrary.wiley.com
JA Prieto, RM Jiménez, RM Alonso, E Ortiz - Journal of Chromatography B …, 2001 - Elsevier
… in the liver to the active ACE inhibitor cilazaprilat. Cilazapril is the prodrug form administrated orally due to the low absorption of cilazaprilat [3]. Cilazaprilat has a long terminal phase …
Number of citations: 23 www.sciencedirect.com
J Massarella, T DeFeo, A Lin… - British Journal of …, 1989 - Wiley Online Library
… of the active metabolite cilazaprilat together with plasma ACE activity were determined by radio-enzymatic assay. 3 Plasma concentrations of both cilazapril and cilazaprilat increased in …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
JA Prieto, RM Jiménez, RM Alonso - Journal of Chromatography B …, 1998 - Elsevier
… and its active metabolite and degradation product cilazaprilat in urine and tablets. The … ng/ml for cilazaprilat in urine). Results were in good agreement with pharmacokinetic data. …
Number of citations: 31 www.sciencedirect.com
JP Fillastre, B Moulin, M Godin… - British Journal of …, 1989 - Wiley Online Library
… and for cilazaprilat. The effects of renal impairment on cilazapril and cilazaprilat kinetics were similar … When creatinine clearance was below 15 ml min-' cilazaprilat concentrations were …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.